molecular formula C₁₆H₁₈N₄O₈ B1139654 Inosine 2',3',5'-triacetate CAS No. 3181-38-2

Inosine 2',3',5'-triacetate

Cat. No. B1139654
CAS RN: 3181-38-2
M. Wt: 394.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Inosine, when acetylated with acetic anhydride in the presence of acetyl chloride, predominantly yields an acetylated nucleoside, alongside cleavage products such as hypoxanthine. The reaction showcases a considerable yield of the acetylated product, indicating a successful acetylation process that produces inosine 2',3',5'-triacetate among other derivatives (Beránek & Hr̆ebabecký, 1976). Another approach involves using inosine as a starting material to synthesize anticancer intermediates, demonstrating the compound's versatility and applicability in pharmaceutical synthesis (Shao Guo-quan, 2008).

Molecular Structure Analysis

The molecular structure of inosine 2',3',5'-triacetate derivatives, such as those with bromine substitutions, has been analyzed through single-crystal X-ray diffraction methods. These studies reveal that modifications like bromine and acetyl substitutions significantly impact the compound's molecular conformation and interactions, which are crucial for understanding its chemical behavior and potential applications (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).

Chemical Reactions and Properties

Inosine derivatives engage in various chemical reactions, including acetylation, which leads to the formation of inosine 2',3',5'-triacetate. These reactions are instrumental in synthesizing nucleoside analogues and derivatives for research and therapeutic applications. The process of acetylation and subsequent reactions underline the compound's chemical versatility and utility in broader chemical syntheses (Beránek & Hr̆ebabecký, 1976).

Physical Properties Analysis

The physical properties of inosine 2',3',5'-triacetate derivatives, including solubility and crystalline structure, are affected by their molecular modifications. For instance, the introduction of acetyl and bromine groups modifies the ribose puckers, influencing the compound's physical state and solubility. These properties are crucial for the compound's application in various scientific and industrial processes (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).

Scientific Research Applications

  • Chemical Synthesis and Derivatives of Inosine : Inosine, when acetylated, can afford acetylated nucleosides along with cleavage products, useful in the synthesis of various nucleoside derivatives (Beránek & Hřebabecký, 1976).

  • Building Blocks for Lipophilic Oligonucleotides : Novel phosphoramidite building blocks for lipophilic oligonucleotides have been synthesized using inosine, indicating its role in oligonucleotide modification (Köstler & Rosemeyer, 2009).

  • Conversion to Other Nucleosides : Inosine derivatives have been utilized in the synthesis of various modified purine nucleosides, contributing to the broader field of nucleoside chemistry (Robins & Uznański, 1981).

  • Inosine in Ischemic Brain Injury : Inosine exhibits protective effects against cerebral ischemia in rats, highlighting its potential therapeutic applications (Shen et al., 2005).

  • Inosine Derivatives in Acetal Synthesis : Inosine has been used in the improved preparation of acetals, indicating its role in carbohydrate chemistry (Pradilla et al., 1990).

  • Inhibitory Mechanisms of Azapyrimidine Nucleosides : Inosine derivatives have been studied for their inhibitory mechanisms in biological systems, suggesting their potential in drug development (Čihák et al., 1985).

  • Applications in Anticancer Research : Inosine has been used in the synthesis of anticancer intermediates, highlighting its importance in medicinal chemistry (Guo-quan, 2008).

  • Calcium Signaling in Cardiac Myocytes : Inosine derivatives, specifically inositol trisphosphate, play a crucial role in calcium signaling in cardiac myocytes, indicating their significance in cardiac physiology and pathology (Kockskämper et al., 2008).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Future Directions

Future preclinical and clinical trials are needed to assess the safety and adverse effects associated with long-term use of inosine or inosine-related enzyme modulation . To date, there is limited information on the molecular mechanisms through which inosine exerts its biological functions as a signaling mediator .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQTFDQPJQUJM-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309735
Record name 2′,3′,5′-Tri-O-acetylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5'-Tri-O-acetylinosine

CAS RN

3181-38-2
Record name 2′,3′,5′-Tri-O-acetylinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3181-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine 2',3',5'-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003181382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2′,3′,5′-Tri-O-acetylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 2',3',5'-triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.